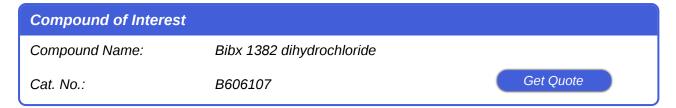


Bibx 1382 Dihydrochloride: A Technical Guide to Target Specificity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Bibx 1382 dihydrochloride, also known as Falnidamol, is a potent and highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This document provides an in-depth technical overview of its target specificity, compiling available quantitative data, outlining relevant experimental methodologies, and visualizing key cellular and experimental pathways. The information presented is intended to support researchers and professionals in drug development and cellular biology in understanding the molecular interactions and therapeutic potential of Bibx 1382.

Core Target and Potency

Bibx 1382 is a pyrimido-pyrimidine derivative that specifically targets the intracellular tyrosine kinase domain of EGFR.[1] By inhibiting this domain, it effectively blocks the aberrant enzymatic activity associated with overexpressed or constitutively activated EGFR, a common driver in various solid tumors.

Quantitative Inhibition Data

The inhibitory activity of Bibx 1382 has been quantified against its primary target, EGFR, and other related kinases. The available data demonstrates a high degree of selectivity for EGFR.



Target Kinase	IC50 Value	Fold Selectivity (vs. EGFR)
EGFR	3 nM	1
ErbB2 (HER2)	3.4 μΜ	>1000
Other related tyrosine kinases	>10 μM	>3300

Table 1: In vitro inhibitory potency of **Bibx 1382 dihydrochloride** against key receptor tyrosine kinases.

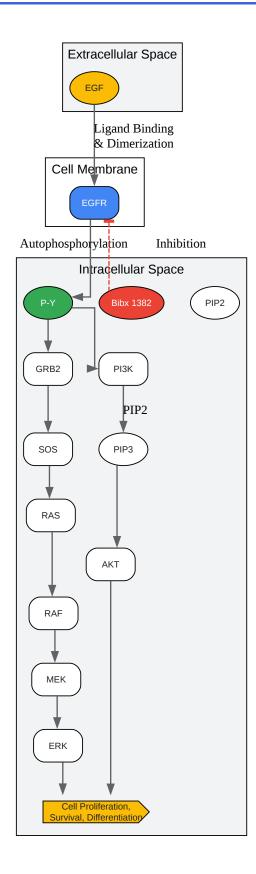
Off-Target Profile

While highly selective for EGFR, Bibx 1382 has been reported to interact with other cellular proteins. A notable off-target activity is its interaction with the ATP-binding cassette sub-family B member 1 (ABCB1) transporter, also known as P-glycoprotein. Bibx 1382 has been shown to inhibit the ATPase activity of ABCB1, which may have implications for its use in combination with other chemotherapeutic agents that are substrates of this transporter.

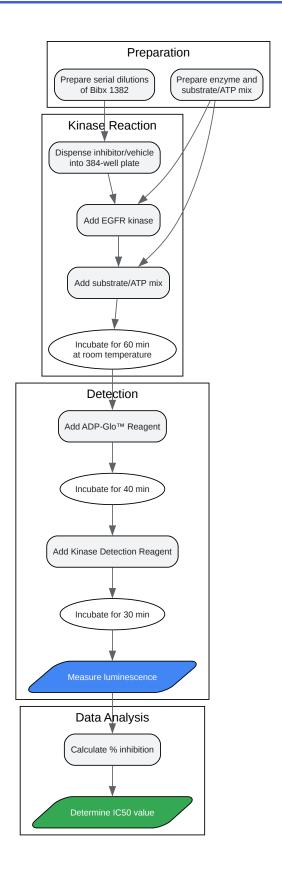
Signaling Pathway Inhibition

Bibx 1382 exerts its cellular effects by inhibiting the EGFR signaling cascade. Upon binding of a ligand, such as EGF, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. Bibx 1382 blocks this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling.









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References

- 1. Phase I and pharmacokinetic study of BIBX 1382 BS, an epidermal growth factor receptor (EGFR) inhibitor, given in a continuous daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
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